molecular formula C10H6ClFO2S B13559958 4-Fluoronaphthalene-2-sulfonylchloride

4-Fluoronaphthalene-2-sulfonylchloride

Cat. No.: B13559958
M. Wt: 244.67 g/mol
InChI Key: YXZJUCRFWLRVJO-UHFFFAOYSA-N
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Description

4-Fluoronaphthalene-2-sulfonyl chloride is a versatile chemical compound with the molecular formula C10H6ClFO2S. It is a derivative of naphthalene, where a fluorine atom is substituted at the 4th position and a sulfonyl chloride group at the 2nd position. This compound is known for its unique reactivity and is widely used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-fluoronaphthalene-2-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4-fluoronaphthalene-2-sulfonyl chloride are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods focus on the efficient use of reagents and catalysts to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Fluoronaphthalene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester.

Mechanism of Action

The mechanism of action of 4-fluoronaphthalene-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfonyl group, resulting in the substitution of the chloride atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoronaphthalene-2-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group on the naphthalene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.

Properties

Molecular Formula

C10H6ClFO2S

Molecular Weight

244.67 g/mol

IUPAC Name

4-fluoronaphthalene-2-sulfonyl chloride

InChI

InChI=1S/C10H6ClFO2S/c11-15(13,14)8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H

InChI Key

YXZJUCRFWLRVJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)S(=O)(=O)Cl

Origin of Product

United States

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